Cas no 28683-81-0 (4(3H)-Quinazolinone,6-chloro-2-(2-hydroxyphenyl)-)

4(3H)-Quinazolinone,6-chloro-2-(2-hydroxyphenyl)- structure
28683-81-0 structure
Product name:4(3H)-Quinazolinone,6-chloro-2-(2-hydroxyphenyl)-
CAS No:28683-81-0
MF:C14H9N2O2Cl
MW:272.68646
CID:273852
PubChem ID:135416959

4(3H)-Quinazolinone,6-chloro-2-(2-hydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone,6-chloro-2-(2-hydroxyphenyl)-
    • (2Z)-6-chloro-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-4-one
    • 6-Chloro-2-(2-hydroxyphenyl)-4(1H)-quinazolinone
    • SCHEMBL11243512
    • NS00028521
    • 4(3H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)-
    • DTXSID2067404
    • SCHEMBL2372869
    • 28683-81-0
    • 4(1H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)-
    • Inchi: InChI=1S/C14H9ClN2O2/c15-8-5-6-11-10(7-8)14(19)17-13(16-11)9-3-1-2-4-12(9)18/h1-7,18H,(H,16,17,19)
    • InChI Key: MOKNCCJRANEBEU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C(C(=O)NC(C3C=CC=CC=3O)=N2)=C1

Computed Properties

  • Exact Mass: 272.03537
  • Monoisotopic Mass: 272.035255
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.44
  • Boiling Point: 557.8°Cat760mmHg
  • Flash Point: 291.1°C
  • Refractive Index: 1.663
  • PSA: 58.2

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